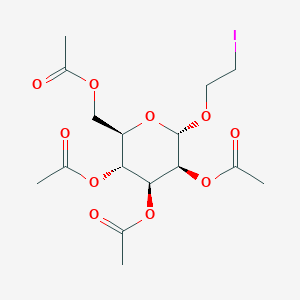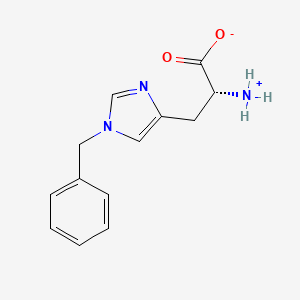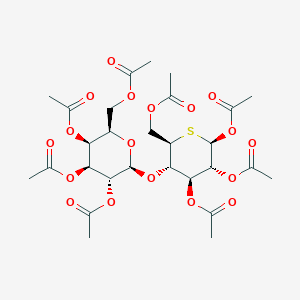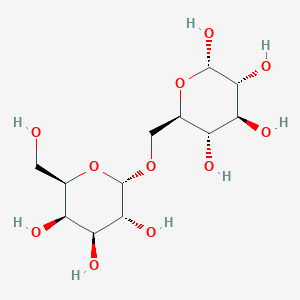
2-Iodoethyl 2,3,4,6-tetra-O-acetyl-alpha-D-mannopyranoside
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Iodoethyl 2,3,4,6-tetra-O-acetyl-alpha-D-mannopyranoside is a synthetic carbohydrate derivative. This compound is significant in the field of glycoscience, particularly for its role in studying glycosylation processes and developing glycosidase inhibitors and glycoconjugates. Its molecular formula is C16H23IO10, and it has a molecular weight of 502.25 g/mol.
Méthodes De Préparation
The synthesis of 2-Iodoethyl 2,3,4,6-tetra-O-acetyl-alpha-D-mannopyranoside typically involves the acetylation of alpha-D-mannopyranoside followed by the introduction of an iodoethyl group. The reaction conditions often include the use of acetic anhydride and a base such as pyridine for acetylation. The iodoethyl group is introduced using iodoethanol in the presence of a suitable catalyst. Industrial production methods may involve large-scale synthesis in cGMP (current Good Manufacturing Practice) facilities to ensure high purity and quality.
Analyse Des Réactions Chimiques
2-Iodoethyl 2,3,4,6-tetra-O-acetyl-alpha-D-mannopyranoside undergoes various chemical reactions, including:
Substitution Reactions: The iodoethyl group can be substituted with other nucleophiles under appropriate conditions.
Hydrolysis: The acetyl groups can be hydrolyzed to yield the free hydroxyl groups of the mannopyranoside.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although specific conditions and reagents depend on the desired outcome.
Common reagents used in these reactions include bases like sodium hydroxide for hydrolysis and reducing agents like sodium borohydride for reduction reactions. Major products formed from these reactions include deacetylated mannopyranosides and various substituted derivatives.
Applications De Recherche Scientifique
2-Iodoethyl 2,3,4,6-tetra-O-acetyl-alpha-D-mannopyranoside is widely used in scientific research, particularly in:
Chemistry: As a synthetic intermediate in the preparation of complex carbohydrates and glycoconjugates.
Biology: In the study of glycosylation processes and the development of glycosidase inhibitors.
Industry: Used in the synthesis of specialized chemicals and materials.
Mécanisme D'action
The mechanism of action of 2-Iodoethyl 2,3,4,6-tetra-O-acetyl-alpha-D-mannopyranoside involves its role as a glycosyl donor in glycosylation reactions. The compound interacts with glycosyltransferases and other enzymes involved in carbohydrate metabolism, facilitating the transfer of glycosyl groups to acceptor molecules. This process is crucial for the formation of glycosidic bonds and the synthesis of complex carbohydrates.
Comparaison Avec Des Composés Similaires
Similar compounds to 2-Iodoethyl 2,3,4,6-tetra-O-acetyl-alpha-D-mannopyranoside include:
2-Iodoethyl 2,3,4,6-tetra-O-acetyl-alpha-D-galactopyranoside: Similar structure but with a galactose backbone.
2-Iodoethyl 2,3,4,6-tetra-O-acetyl-alpha-D-glucopyranoside: Similar structure but with a glucose backbone.
2-Iodoethyl 2,3,4,6-tetra-O-acetyl-alpha-D-xylopyranoside: Similar structure but with a xylose backbone.
The uniqueness of this compound lies in its specific mannose backbone, which makes it particularly useful for studying mannose-specific glycosylation processes and interactions.
Propriétés
IUPAC Name |
[(2R,3R,4S,5S,6S)-3,4,5-triacetyloxy-6-(2-iodoethoxy)oxan-2-yl]methyl acetate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23IO10/c1-8(18)23-7-12-13(24-9(2)19)14(25-10(3)20)15(26-11(4)21)16(27-12)22-6-5-17/h12-16H,5-7H2,1-4H3/t12-,13-,14+,15+,16+/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GHUHKLKAXBLEAS-OWYFMNJBSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCC1C(C(C(C(O1)OCCI)OC(=O)C)OC(=O)C)OC(=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)OC[C@@H]1[C@H]([C@@H]([C@@H]([C@H](O1)OCCI)OC(=O)C)OC(=O)C)OC(=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23IO10 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
502.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![9-[(6aR,8R,9R,9aS)-9-hydroxy-2,2,4,4-tetra(propan-2-yl)-6a,8,9,9a-tetrahydro-6H-furo[3,2-f][1,3,5,2,4]trioxadisilocin-8-yl]-2-amino-3H-purin-6-one](/img/structure/B7957239.png)
![9-Boc-3-oxa-9-azabicyclo[3.3.1]nonan-7-one](/img/structure/B7957263.png)

![(2S)-5-[bis(prop-2-enoxycarbonylamino)methylideneamino]-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoic acid;N-cyclohexylcyclohexanamine](/img/structure/B7957272.png)







